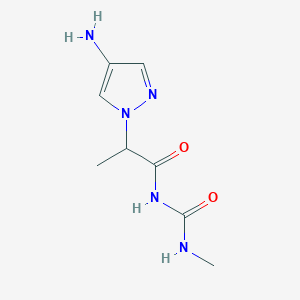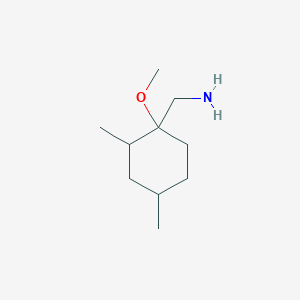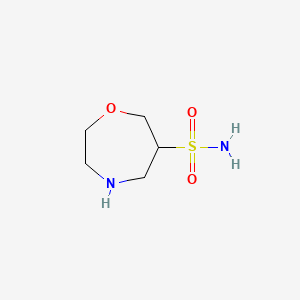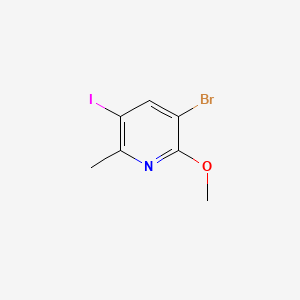
3-Bromo-5-iodo-2-methoxy-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodo-2-methoxy-6-methylpyridine: is an organic compound with the molecular formula C7H7BrINO .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation reactions where bromine and iodine are introduced to the pyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-iodo-2-methoxy-6-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities .
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals .
Wirkmechanismus
The mechanism by which 3-Bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-methoxy-2-methylpyridine
- 5-Bromo-2-iodo-3-methoxypyridine
Uniqueness: What sets 3-Bromo-5-iodo-2-methoxy-6-methylpyridine apart is its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C7H7BrINO |
|---|---|
Molekulargewicht |
327.94 g/mol |
IUPAC-Name |
3-bromo-5-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H7BrINO/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,1-2H3 |
InChI-Schlüssel |
XYZKWZKYULTZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)OC)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)


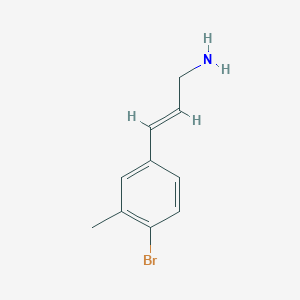
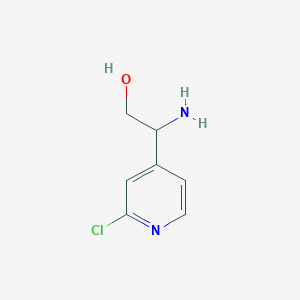
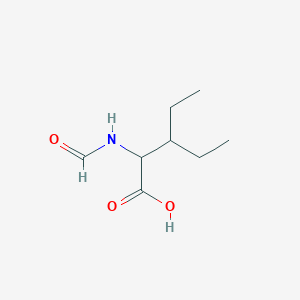
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
